(2E)-N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-15(11-16-5-3-2-4-6-16)21(26)23-9-10-24-13-17-12-18(22)7-8-19(17)27-14-20(24)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,26)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZSJKOKPYTBTQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the synthesis of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction of an appropriate precursor under acidic or basic conditions.
Attachment of the Ethyl Group: The next step involves the introduction of the ethyl group at the 4-position of the oxazepine ring. This can be done using an alkylation reaction with ethyl halides in the presence of a base.
Formation of the Acrylamide Moiety: The final step involves the coupling of the oxazepine derivative with 2-methyl-3-phenylacrylamide. This can be achieved through a condensation reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Structural Analysis
The compound comprises a 7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine core linked via an ethyl chain to a 2-methyl-3-phenylprop-2-enamide moiety. Key functional groups include:
-
A benzoxazepine ring with a ketone at position 3 and fluorine at position 7.
-
A conjugated enamide system (prop-2-enamide) with methyl and phenyl substituents.
Hydrolysis of the Enamide
The enamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid, as observed in analogous enamide systems .
Reaction Conditions
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| H₂O/HCl | Aqueous | Reflux | Conversion to carboxylic acid |
| NaOH | Aqueous | Room temp | Amide hydrolysis to acid |
Nucleophilic Attack on the Carbonyl Group
The ketone (3-oxo) in the benzoxazepine ring can react with nucleophiles (e.g., Grignard reagents, amines). For example:
-
Grignard addition : Attack at the carbonyl carbon, forming an alcohol intermediate upon protonation.
-
Amine nucleophiles : Formation of imine derivatives under acidic conditions.
Example :
Fluorine Substitution Reactions
The fluorine atom at position 7 may participate in substitution reactions, though fluorine is typically a poor leaving group unless activated. Potential pathways include:
-
Electrophilic aromatic substitution : Fluorine’s electron-withdrawing effect directs substitution to para/ortho positions.
-
Nucleophilic aromatic substitution : Requires highly activated aromatic rings (unlikely here due to electron-withdrawing fluorine).
Michael Addition to the Enamide
The conjugated enamide system can undergo Michael addition with nucleophiles (e.g., thiols, amines) to form β-amino acids or β-thiols .
Reaction Conditions
| Nucleophile | Solvent | Temperature | Outcome |
|---|---|---|---|
| Thiols | DMSO | Room temp | β-thiol addition product |
| Amines | THF | Reflux | β-amine addition product |
Ring-Opening of the Benzoxazepine
The benzoxazepine ring may undergo ring-opening under acidic or basic conditions, forming open-chain derivatives. For example:
-
Acidic conditions : Protonation of the oxygen in the oxazepine ring, followed by cleavage.
-
Basic conditions : Deprotonation and nucleophilic attack, leading to ring scission.
Stability and Reactivity Influencing Factors
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of benzoxazepines exhibit significant antitumor properties. Studies have shown that compounds similar to (2E)-N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
3. Neurological Disorders
Benzoxazepine derivatives have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound may act as an effective agent for conditions such as anxiety and depression by influencing serotonin and dopamine receptors .
Pharmacological Insights
1. Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and receptors that are crucial for disease progression. For instance, it may inhibit farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway associated with cancer and microbial growth .
2. Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy. Modifications to the benzoxazepine structure can lead to enhanced potency and selectivity against target diseases. Ongoing research aims to identify the most effective analogs with fewer side effects .
Case Studies
1. Anticancer Efficacy
A study published in MDPI demonstrated the anticancer potential of benzoxazepine derivatives in vitro against human cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents .
2. Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to commonly used antibiotics .
Mechanism of Action
The mechanism of action of (2E)-N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacophores
The benzoxazepine scaffold is shared with compounds such as rilmazafone (a prodrug for anxiety) and oxazepam (a benzodiazepine derivative). However, the fluorinated aromatic system and propenamide side chain distinguish this compound from classical benzodiazepines. For example:
| Compound Name | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| (2E)-Target Compound | 1,4-Benzoxazepine | 7-Fluoro, propenamide side chain | Undisclosed (hypothetical CNS) |
| Oxazepam | 1,4-Benzodiazepine | 7-Chloro, methyl carbonyl | Anxiolytic, sedative |
| Rilmazafone | 1,4-Benzoxazepine | 7-Methoxy, ester prodrug | Prodrug for anxiolytic metabolite |
The 7-fluoro group in the target compound may confer enhanced metabolic resistance compared to oxazepam’s 7-chloro substituent, as fluorine’s electronegativity reduces susceptibility to oxidative degradation .
Spectroscopic and Crystallographic Comparisons
Structural elucidation of similar compounds, such as Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago), relies on UV and NMR spectroscopy (e.g., ¹H-NMR and ¹³C-NMR) to confirm stereochemistry and substituent positions . While the target compound lacks published spectroscopic data, its (2E)-configuration could be validated via NOESY or COSY experiments, as demonstrated in studies of analogous α,β-unsaturated amides .
Pharmacokinetic and Toxicity Profiles
No direct pharmacokinetic data exist for the target compound. However, benzoxazepine derivatives generally exhibit moderate plasma protein binding (70–85%) and hepatic clearance via cytochrome P450 enzymes. Toxicity risks associated with fluorinated aromatic systems (e.g., bioaccumulation) remain uncharacterized but warrant evaluation given EPA concerns about persistent fluorinated pollutants .
Biological Activity
The compound (2E)-N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide is a synthetic derivative belonging to the class of benzoxazepine compounds. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence the compound's pharmacokinetic properties.
- Benzoxazepine Core : This core structure is often associated with various pharmacological activities, including anti-inflammatory and neuroprotective effects.
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit squalene synthase, which is crucial for cholesterol biosynthesis .
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. This could lead to effects on mood and cognition.
Pharmacological Effects
- Anti-inflammatory Activity : Research has suggested that derivatives of benzoxazepine compounds exhibit anti-inflammatory properties by inhibiting the NF-kB signaling pathway . This could make them candidates for treating conditions like arthritis or neuroinflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that similar compounds could provide neuroprotection against oxidative stress and excitotoxicity in neuronal cells, which is relevant for conditions such as Alzheimer's disease .
Study 1: Inhibition of Squalene Synthase
A study evaluated the IC50 values of various benzoxazepine derivatives against squalene synthase. The results indicated that some compounds exhibited potent inhibition with IC50 values ranging from 45 nM to 170 nM across different species (e.g., rats and monkeys) .
| Compound | IC50 (nM) | Species |
|---|---|---|
| Compound A | 90 | Rat |
| Compound B | 170 | Hamster |
| Compound C | 46 | Rhesus Monkey |
Study 2: Neuroprotective Properties
In a neuroprotection assay involving neuronal cell lines exposed to oxidative stress, a related compound demonstrated significant protection with a reduction in cell death by up to 60% at a concentration of 10 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 80 |
| 10 | 60 |
| 50 | 30 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2E)-N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions, including cyclization of the benzoxazepin core, functionalization of the ethyl side chain, and formation of the α,β-unsaturated enamide. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during amide coupling to prevent epimerization).
- Solvent selection (polar aprotic solvents like DMF or THF for nucleophilic substitutions).
- Catalyst use (e.g., Pd/C for hydrogenation steps).
- Analytical validation via NMR spectroscopy and HPLC is critical for intermediate purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Primary techniques :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JH-F for fluorine interactions) and DEPT-135 for carbon hybridization.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (±5 ppm).
- FT-IR : Validate amide C=O stretching (~1650–1700 cm⁻¹) and benzoxazepin C-O-C bands (~1250 cm⁻¹).
Q. What structural features influence the compound’s reactivity and stability?
- Key features :
- α,β-Unsaturated enamide : Prone to Michael addition or hydrolysis under acidic/basic conditions.
- 7-Fluoro substituent : Enhances electron-withdrawing effects, impacting nucleophilic substitution rates.
- Tetrahydrobenzoxazepin core : Strain from the oxazepin ring may affect conformational stability.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic vs. solution-phase structural data?
- Approach :
Perform density functional theory (DFT) calculations to predict ground-state conformations.
Compare with X-ray crystallography (if available) and solution-phase NMR data.
Use molecular dynamics simulations to assess solvent effects on conformation.
- Example : Discrepancies in amide bond geometry (e.g., E/Z isomerism) may arise from crystal packing vs. solution dynamics .
Q. What strategies mitigate side reactions during the final enamide formation?
- Optimization methods :
- Protecting group chemistry : Temporarily mask reactive sites (e.g., benzoxazepin NH groups).
- Catalytic control : Use Pd(OAc)2 for regioselective Heck coupling.
- In-line monitoring : Employ LC-MS to detect and quantify by-products (e.g., diastereomers).
- Bayesian optimization algorithms () can systematically screen reaction parameters (e.g., temperature, stoichiometry) .
Q. How do fluorination patterns on the benzoxazepin ring affect biological target engagement?
- Experimental design :
Synthesize analogs with 7-F vs. 5-F substitution.
Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Correlate results with molecular docking studies (e.g., AutoDock Vina) to map fluorine-protein interactions.
- Prior studies on fluorinated benzodiazepines () suggest fluorine’s role in enhancing metabolic stability .
Q. What analytical workflows resolve conflicting purity assessments between HPLC and NMR?
- Integrated workflow :
HPLC-DAD/MS : Quantify impurities >0.1% using orthogonal C18 and HILIC columns.
²D NMR (HSQC, HMBC) : Identify low-abundance contaminants (e.g., regioisomers).
Standard spiking : Add known impurities to confirm retention times.
- Contradictions often arise from NMR’s inability to detect non-protonated impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
